molecular formula C27H30N2O3 B10864185 10-(cyclohexylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclohexylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10864185
M. Wt: 430.5 g/mol
InChI Key: GDZACYRSGQJUCA-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzo[e][1,4]diazepin-3-ones . Its systematic name is quite a mouthful, but let’s break it down:

    10-(cyclohexylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a fused bicyclic structure.

  • The benzo[e][1,4]diazepin-3-one core consists of two benzene rings fused to a seven-membered diazepine ring.

Preparation Methods

Synthetic Routes:

  • Cyclization Approach

    • One synthetic route involves the cyclization of a suitable precursor. For example, a dihydrobenzodiazepinone intermediate can be cyclized under specific conditions to form the target compound.
    • The cyclohexylcarbonyl and 2-methoxyphenyl substituents are introduced during the cyclization step.
  • Reductive Amination

    • Another method employs reductive amination of an appropriate ketone or aldehyde with a primary amine.
    • The resulting intermediate undergoes cyclization to form the diazepinone ring.

Industrial Production:

  • While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives.

    Substitution: Substitution reactions at the carbonyl or other functional groups are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:

  • The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major products.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities (e.g., receptor binding, enzyme inhibition).

    Medicine: Explored for pharmacological properties (e.g., antipsychotic, anxiolytic).

    Industry: Limited applications due to its specialized structure.

Mechanism of Action

  • The compound likely interacts with specific receptors or enzymes, modulating cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

5-(cyclohexanecarbonyl)-6-(2-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H30N2O3/c1-32-24-17-8-5-12-19(24)26-25-21(14-9-16-23(25)30)28-20-13-6-7-15-22(20)29(26)27(31)18-10-3-2-4-11-18/h5-8,12-13,15,17-18,26,28H,2-4,9-11,14,16H2,1H3

InChI Key

GDZACYRSGQJUCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=CC=CC=C4N2C(=O)C5CCCCC5

Origin of Product

United States

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